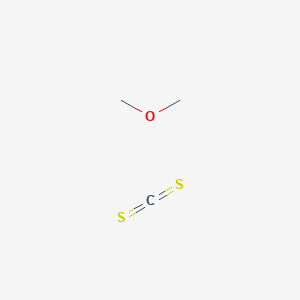![molecular formula C14H14N2O2S B14190555 4-{2-[(Cyclopropylmethyl)amino]-1,3-thiazol-4-yl}benzoic acid CAS No. 860344-67-8](/img/structure/B14190555.png)
4-{2-[(Cyclopropylmethyl)amino]-1,3-thiazol-4-yl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[(Cyclopropylmethyl)amino]-1,3-thiazol-4-yl}benzoic acid is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a thiazole precursor with cyclopropylmethylamine under controlled conditions . The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis protocols that are optimized for yield and purity. These methods often employ large-scale reactors and continuous flow processes to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-[(Cyclopropylmethyl)amino]-1,3-thiazol-4-yl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative .
Applications De Recherche Scientifique
4-{2-[(Cyclopropylmethyl)amino]-1,3-thiazol-4-yl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-{2-[(Cyclopropylmethyl)amino]-1,3-thiazol-4-yl}benzoic acid involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The cyclopropylmethylamino group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid: Similar in structure but contains a pyridine ring instead of a thiazole ring.
Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate: Contains a cyclopropylmethyl group but differs in the rest of the structure.
Uniqueness
4-{2-[(Cyclopropylmethyl)amino]-1,3-thiazol-4-yl}benzoic acid is unique due to the presence of the thiazole ring, which imparts specific chemical and biological properties. The combination of the thiazole ring with the cyclopropylmethylamino group and the benzoic acid moiety makes this compound particularly interesting for research and development in various fields .
Propriétés
Numéro CAS |
860344-67-8 |
|---|---|
Formule moléculaire |
C14H14N2O2S |
Poids moléculaire |
274.34 g/mol |
Nom IUPAC |
4-[2-(cyclopropylmethylamino)-1,3-thiazol-4-yl]benzoic acid |
InChI |
InChI=1S/C14H14N2O2S/c17-13(18)11-5-3-10(4-6-11)12-8-19-14(16-12)15-7-9-1-2-9/h3-6,8-9H,1-2,7H2,(H,15,16)(H,17,18) |
Clé InChI |
BTKRDGHACSIUPK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNC2=NC(=CS2)C3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3,5-bis(dodecyloxy)-](/img/structure/B14190476.png)

![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-6-methyl-2,2-diphenyl-](/img/structure/B14190484.png)

![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-cyclopentylurea](/img/structure/B14190506.png)

![Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-5-pyrimidinyl]ethynyl]-](/img/structure/B14190513.png)

![1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one](/img/structure/B14190534.png)

![7,12-Dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B14190544.png)


